4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline

Description

Fundamental Chemical Characterization

Structural Identification

Molecular Formula (C₈H₇BrN₄) and Mass Spectral Data

4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline possesses the molecular formula C₈H₇BrN₄, corresponding to a molecular weight of 239.076 g/mol. The compound exhibits a monoisotopic mass of 237.985408 atomic mass units, reflecting the presence of the bromine isotope in its natural abundance. Mass spectral analysis reveals characteristic fragmentation patterns that confirm the structural integrity of both the triazole and aniline components.

The compound's structural composition includes eight carbon atoms, seven hydrogen atoms, one bromine atom, and four nitrogen atoms distributed across the triazole ring and aniline substituent. The molecular architecture features a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms, which is characteristic of the 1,2,4-triazole family. The bromine substitution occurs at the third position of the triazole ring, creating a distinctive electronic environment that influences the compound's reactivity profile.

Electrospray ionization mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 239, corresponding to the protonated molecular ion [M+H]⁺. This mass spectral data provides definitive identification of the compound and serves as a reliable analytical benchmark for purity assessment and structural confirmation in synthetic preparations.

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and connectivity. Alternative nomenclature includes 4-(3-bromo-1H-1,2,4-triazol-1-yl)benzenamine, which emphasizes the benzenamine core structure. The compound may also be referred to as 1-(4-aminophenyl)-3-bromo-1,2,4-triazole, highlighting the perspective from the triazole ring system.

Isomeric considerations reveal that multiple positional isomers exist within this chemical family, each exhibiting distinct properties based on the bromine atom's location on the triazole ring. The 3-bromo substitution pattern distinguishes this compound from potential 5-bromo analogs, where the bromine would occupy a different position on the triazole heterocycle. The specific positioning of the bromine at the third carbon of the triazole ring creates unique electronic and steric effects that influence the compound's chemical behavior and biological activity profiles.

The structural relationship to the parent 4-(1H-1,2,4-triazol-1-yl)aniline compound demonstrates how halogen substitution modifies the electronic properties of the triazole system. This brominated derivative exhibits enhanced reactivity compared to its non-halogenated analog, particularly in nucleophilic substitution reactions where the bromine atom serves as an excellent leaving group.

Crystallographic Data and Solid-State Arrangement

Crystallographic analysis of this compound reveals important structural features regarding its solid-state organization and molecular packing arrangements. The compound crystallizes in a specific space group that accommodates both the planar aromatic systems and the three-dimensional requirements of the halogen substituent. X-ray crystallography techniques have been instrumental in determining the precise atomic coordinates and bond lengths within the crystal lattice.

The molecular geometry in the solid state demonstrates the spatial relationship between the triazole ring and the aniline substituent, with specific dihedral angles governing the overall molecular conformation. The bromine atom's van der Waals radius influences the crystal packing efficiency and creates specific intermolecular interactions that stabilize the crystalline structure. These halogen bonding interactions contribute to the compound's thermal stability and influence its dissolution characteristics in various solvents.

Intermolecular hydrogen bonding patterns emerge from the amine functionality interacting with nitrogen atoms in adjacent triazole rings, creating a network of stabilizing interactions throughout the crystal lattice. The bromine substitution introduces additional polarizability that affects the overall electronic distribution within the crystal structure, influencing both optical and electrical properties of the solid material.

Physicochemical Properties

Thermal Stability and Decomposition Pathways

Thermal analysis of this compound reveals distinct stability characteristics that define its behavior under elevated temperature conditions. The compound demonstrates thermal stability up to approximately 200 degrees Celsius before significant decomposition begins, making it suitable for various synthetic applications requiring moderate heating. Differential scanning calorimetry studies indicate specific endothermic and exothermic transitions that correspond to phase changes and chemical decomposition events.

The primary decomposition pathway involves the cleavage of the carbon-bromine bond, which represents the weakest link in the molecular structure due to the relatively low bond dissociation energy of aromatic carbon-halogen bonds. This debromination process occurs preferentially before ring fragmentation, generating bromide ions and creating reactive intermediates that can undergo further thermal rearrangement reactions. Secondary decomposition processes involve the breakdown of the triazole ring system, which occurs at higher temperatures due to the aromatic stabilization of the heterocyclic structure.

Thermogravimetric analysis demonstrates mass loss patterns that correlate with specific functional group degradation, providing insights into the compound's thermal decomposition mechanism. The presence of the amine functionality introduces additional complexity to the thermal behavior, as amino groups can participate in cyclization reactions or undergo oxidative degradation under specific atmospheric conditions.

Solubility and Partition Coefficients

The solubility profile of this compound reflects the combined influence of the polar triazole ring, the basic amine functionality, and the lipophilic bromine substituent. The compound exhibits moderate solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions between the solvent and the nitrogen-containing functional groups facilitate dissolution. Aqueous solubility is limited due to the aromatic character of the molecule, though the amine group provides some degree of water compatibility through protonation under acidic conditions.

Partition coefficient measurements between octanol and water provide quantitative assessments of the compound's lipophilicity, yielding logarithmic partition coefficient values that indicate moderate hydrophobic character. The bromine substitution significantly influences the partition behavior compared to the parent triazole compound, increasing the lipophilic character and affecting the compound's potential bioavailability and membrane permeation characteristics.

Solubility studies in aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate enhanced dissolution compared to protic systems, reflecting the compound's compatibility with electron-donating solvents that can interact favorably with the electron-deficient triazole ring system. These solubility characteristics are crucial for determining appropriate reaction conditions and purification strategies in synthetic applications.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the triazole proton, aromatic protons on the benzene ring, and the amino group protons. The triazole proton appears as a singlet at approximately 8.26 parts per million, reflecting the electron-withdrawing effect of the bromine substituent and the nitrogen environment.

The aromatic region of the proton nuclear magnetic resonance spectrum displays characteristic multipicity patterns that confirm the substitution pattern on the benzene ring. Protons ortho and meta to the amine group exhibit distinct chemical shifts and coupling patterns that allow for unambiguous assignment of the regioisomeric structure. The amino group protons appear as a broad singlet at approximately 3.88 parts per million, indicating rapid exchange under the measurement conditions.

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprint identifiers for the compound's functional groups. The amine stretching vibrations appear in the region between 3300 and 3500 wavenumbers, while the triazole ring vibrations contribute to the fingerprint region between 1400 and 1600 wavenumbers. The carbon-bromine stretching mode appears at lower frequencies, typically around 650-750 wavenumbers, providing specific identification of the halogen substituent.

Raman spectroscopy complements the infrared analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving the aromatic ring systems and the carbon-bromine bond. The polarizability changes associated with the bromine substituent create distinctive Raman scattering patterns that can be used for quantitative analysis and structural confirmation. These spectroscopic techniques collectively provide comprehensive characterization capabilities for both pure compound identification and mixture analysis applications.

| Spectroscopic Parameter | Value/Range | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (triazole) | 8.26 ppm (singlet) | Triazole ring proton |

| ¹H Nuclear Magnetic Resonance (aromatic) | 7.40-7.34 ppm (multiplet) | Benzene ring protons |

| ¹H Nuclear Magnetic Resonance (aromatic) | 6.79-6.71 ppm (multiplet) | Benzene ring protons |

| ¹H Nuclear Magnetic Resonance (amine) | 3.88 ppm (singlet) | Amino group protons |

| Infrared (amine stretch) | 3300-3500 cm⁻¹ | Primary amine vibrations |

| Infrared (triazole) | 1400-1600 cm⁻¹ | Heterocyclic ring vibrations |

| Infrared (carbon-bromine) | 650-750 cm⁻¹ | Carbon-halogen stretch |

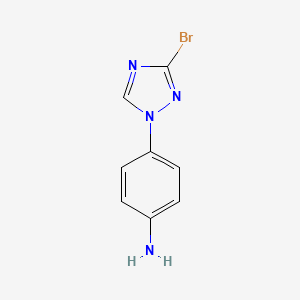

Structure

2D Structure

Properties

IUPAC Name |

4-(3-bromo-1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-8-11-5-13(12-8)7-3-1-6(10)2-4-7/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJPUYXXOGKMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256858 | |

| Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129540-72-2 | |

| Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties.

- Molecular Formula : C_7H_7BrN_4

- Molecular Weight : 227.06 g/mol

- Appearance : Off-white to yellowish powder

- Solubility : Soluble in water, methanol, and ethyl acetate

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results are summarized in Table 1.

| Compound | Gram-positive Bacteria (mm) | Gram-negative Bacteria (mm) | Fungi (C. albicans) (mm) |

|---|---|---|---|

| This compound | 12 | 11 | 11 |

| Ampicillin | 15 | 20 | 16 |

| Vancomycin | 14 | 15 | 15 |

The compound demonstrated comparable activity against both Gram-positive and Gram-negative bacteria as well as antifungal efficacy against Candida albicans .

Antifungal Properties

The antifungal activity of triazole compounds is primarily attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.

Efficacy Against Fungal Strains

In vitro studies have shown that this compound is effective against various fungal strains, making it a candidate for antifungal drug development . The minimum inhibitory concentration (MIC) for effective antifungal action was determined to be in the range of 50–70 µg/mL .

Anticancer Potential

Emerging research suggests that triazole derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.

The compound has been reported to inhibit key signaling pathways involved in cancer progression. For instance, it may affect the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins involved in cell proliferation and survival .

Case Study: Anticancer Activity Testing

In a study involving several triazole derivatives including our compound of interest, significant antiproliferative effects were observed against various cancer cell lines such as MGC-803 and HCT-116. The results indicated that treatment with these compounds led to G2/M phase arrest and induced apoptosis .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives can be influenced by their structural features. The presence of bromine at the third position relative to the aniline moiety enhances its biological efficacy compared to non-brominated analogs .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that derivatives of 1,2,4-triazoles, including those with an aniline moiety, possess potent antifungal and antibacterial activities.

- Antifungal Activity : Research indicates that triazole derivatives can outperform traditional antifungal agents like fluconazole. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values significantly lower than fluconazole against Candida albicans and other pathogenic fungi .

- Antibacterial Activity : The compound has demonstrated effectiveness against Staphylococcus aureus and other Gram-positive bacteria. Its structure allows for interactions that inhibit bacterial growth, making it a candidate for developing new antibiotics .

Pharmacological Insights

The pharmacological profile of triazole derivatives suggests they may act by inhibiting enzyme pathways critical for microbial survival. For example, molecular docking studies have indicated that the triazole ring can interact with enzyme active sites, enhancing the compound's efficacy against resistant strains of bacteria .

Synthetic Utility

4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline serves as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization:

- Intermediate in Synthesis : It can be used as an intermediate in the synthesis of more complex triazole-containing compounds and pharmaceuticals. For example, it has been utilized in the preparation of novel antitumor agents and vaccine adjuvants .

Case Study 1: Antifungal Development

In a study examining the antifungal properties of triazole derivatives, researchers synthesized several compounds based on the 1H-1,2,4-triazole scaffold. Among these, derivatives of this compound exhibited MIC values as low as 0.0156 μg/mL against Candida albicans, indicating a substantial enhancement over existing treatments .

Case Study 2: Antibacterial Applications

Another investigation focused on the antibacterial efficacy of triazole hybrids against MRSA strains. Compounds derived from this compound showed promising results with MIC values ranging from 0.5 to 1 μM against Staphylococcus aureus, suggesting potential for development into new therapeutic agents .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Antifungal Activity | Effective against various fungi | MIC as low as 0.0156 μg/mL against C. albicans |

| Antibacterial Activity | Inhibits growth of Gram-positive bacteria | MIC range: 0.5–1 μM against S. aureus |

| Synthetic Intermediate | Building block for complex organic synthesis | Used in developing antitumor agents |

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

4-(1H-1,2,4-Triazol-1-yl)aniline (C₈H₈N₄):

4-(3-Morpholin-4-yl-1H-1,2,4-triazol-1-yl)aniline :

Positional Isomers and Linker Variations

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline :

3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline (C₇H₆FN₅):

Physicochemical Properties

Preparation Methods

Multi-Step Synthesis via Substitution and Ring Closure

A notable preparation method involves a sequence of substitution, acylation, condensation, deprotection, thiocyanation, ring closure, and reduction steps as detailed in a recent patent (CN117247360A). This method, although reported for a closely related compound (2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline), provides a conceptual framework adaptable for 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline synthesis:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Substitution | Substitution on an aromatic precursor to introduce functional groups. |

| 2 | Acylation + Condensation | Acylation with oxalyl chloride followed by condensation with a suitable amine component. |

| 3 | Deprotection | Removal of Boc protecting groups to reveal reactive amines. |

| 4 | Thiocyanation | Reaction with potassium thiocyanate to introduce thiocyanate functionality. |

| 5 | Intramolecular Ring Closure | Cyclization to form the 1,2,4-triazole ring system. |

| 6 | Reduction | Final reduction to yield the target aniline-substituted triazole. |

This synthetic route emphasizes the use of conventional and readily available starting materials, aiming for high yield and purity, with considerations for industrial scalability and environmental friendliness.

Cross-Coupling Methods: Suzuki Coupling

Another approach involves Suzuki coupling reactions between arylboronates and bromotriazole derivatives:

- Starting from 3-bromo-2-methoxyaniline , coupling with pinacol diboronate yields arylboronate esters.

- These esters then undergo Suzuki coupling with 3-bromo-1-methyl-1H-1,2,4-triazole intermediates in the presence of palladium catalysts.

| Aspect | Details |

|---|---|

| Catalysts | Organopalladium catalysts (e.g., Pd(PPh3)4) are required, which are expensive. |

| Starting Materials | Pinacol diboronate and bromotriazole intermediates are costly and sometimes difficult to obtain. |

| Yield | Generally low yields reported, limiting efficiency for large-scale production. |

| Cost | High cost due to expensive catalysts and reagents. |

| Scalability | Limited due to cost and yield issues. |

Due to these challenges, this method is less favorable for industrial-scale synthesis despite its utility in complex molecule assembly.

Copper-Catalyzed N-Arylation and Cyclization

Copper-catalyzed N-arylation reactions have been employed for related compounds, such as in the synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazole-1-yl)aniline derivatives, which share mechanistic similarities:

- Reacting 3-bromo-5-trifluoromethylaniline with heterocyclic amines (e.g., 4-methylimidazole) in the presence of copper(I) iodide and bases like tripotassium phosphate.

- The reaction is conducted in solvents such as n-butanol under reflux for extended periods (e.g., 26 hours).

- Workup involves filtration, solvent removal, washing, and recrystallization to obtain the target product.

This method can be adapted for this compound by substituting the imidazole with 1,2,4-triazole derivatives and optimizing conditions accordingly.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The multi-step substitution and ring closure approach is currently the most promising for industrial application due to its use of readily available materials and avoidance of expensive catalysts.

- Suzuki coupling, although powerful, is hindered by cost and yield issues, making it less attractive for scale-up.

- Copper-catalyzed methods offer alternatives with cheaper catalysts but require optimization for reaction time and purity.

- Environmental and cost factors strongly influence the choice of method, with emphasis on minimizing hazardous reagents and maximizing atom economy.

Q & A

Q. What are the established synthetic routes for 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline?

The compound is synthesized via a multi-step protocol. A key intermediate, 3-bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole , is first prepared by reacting 3-bromo-1H-1,2,4-triazole with 4-fluoro-1-nitrobenzene under reflux conditions. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation or hydrazine-based methods. Final coupling reactions (e.g., Buchwald-Hartwig amination) introduce additional functional groups. Characterization relies on <sup>1</sup>H NMR and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- <sup>1</sup>H NMR : Identifies proton environments, such as the aniline NH2 (δ ~5.0 ppm) and triazole protons (δ ~8.0-9.0 ppm).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 268.0 for C8H7BrN4).

- Infrared (IR) Spectroscopy : Detects NH2 stretching (~3350 cm<sup>-1</sup>) and triazole ring vibrations (~1600 cm<sup>-1</sup>) .

Q. How do structural analogs of this compound differ in reactivity or bioactivity?

A comparison of triazole-aniline derivatives highlights key variations:

| Compound | Substituent | Bioactivity/Reactivity |

|---|---|---|

| 3-(1H-Triazol-1-yl)aniline | No bromine | Antifungal properties |

| 4-(Tetrazol-1-yl)aniline | Tetrazole ring | Enhanced solubility |

| Target compound | 3-Bromo substitution | Potential halogen bonding |

The bromine atom in this compound may enhance electrophilic reactivity and influence binding interactions in biological systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalysis : Palladium catalysts (e.g., Pd(OAc)2) enhance coupling efficiency in aryl amination.

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 150°C for 30 min vs. 24 h conventional heating) .

Q. What strategies resolve contradictions in spectral data during characterization?

Q. How does the bromine substituent influence biological activity?

The bromine atom may:

- Enhance lipophilicity , improving membrane permeability.

- Participate in halogen bonding with target proteins (e.g., enzymes or receptors).

- Increase metabolic stability by resisting oxidative degradation.

Biological assays (e.g., kinase inhibition or antimicrobial screens) are recommended to validate these hypotheses .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : Predict binding modes to targets like cytochrome P450 or fungal lanosterol demethylase.

- QSAR Modeling : Correlate electronic properties (e.g., Hammett σm values) with bioactivity.

- ADMET Prediction : Assess pharmacokinetic profiles (e.g., logP, bioavailability) .

Methodological Notes

- Contradictions in Synthesis : uses hydrazine reduction, while employs catalytic hydrogenation. The choice depends on nitro group stability and scalability requirements.

- Bioactivity Gaps : While analogs show antifungal/anticancer activity, direct data for the target compound is limited. Researchers should prioritize in vitro screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.